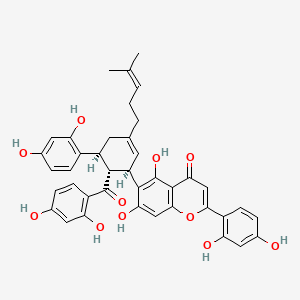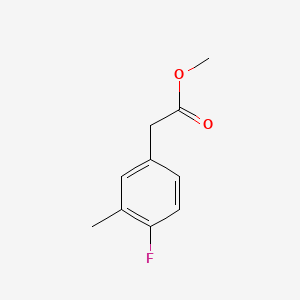
1H-Indazol-4-borsäure
Übersicht
Beschreibung
1H-Indazole-4-boronic acid is a boronic acid derivative of indazole, a heterocyclic aromatic organic compound. The compound has the molecular formula C7H7BN2O2 and a molecular weight of 161.95 g/mol . It is a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of both boronic acid and indazole moieties in its structure makes it a versatile compound in various chemical and biological applications.
Wissenschaftliche Forschungsanwendungen
1H-Indazole-4-boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
1H-Indazole-4-boronic acid, also known as (1H-Indazol-4-yl)boronic acid, primarily targets enzymes that contain serine or threonine residues in their active sites. These enzymes often play crucial roles in various biochemical pathways, including those involved in cancer cell proliferation and survival .
Mode of Action
The compound interacts with its targets by forming a covalent bond with the hydroxyl group of the serine or threonine residues. This interaction inhibits the enzyme’s activity, leading to a disruption in the biochemical processes that the enzyme regulates. For example, in cancer cells, this inhibition can result in reduced cell proliferation and increased apoptosis .
Biochemical Pathways
1H-Indazole-4-boronic acid affects several biochemical pathways, particularly those involved in cell cycle regulation and apoptosis. By inhibiting key enzymes, the compound can halt the progression of the cell cycle, leading to cell cycle arrest. Additionally, it can activate apoptotic pathways, resulting in programmed cell death .
Pharmacokinetics
The pharmacokinetics of 1H-Indazole-4-boronic acid involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically well-absorbed and distributed throughout the body. It undergoes metabolic transformation primarily in the liver, where it is converted into inactive metabolites. These metabolites are then excreted via the kidneys. The compound’s bioavailability is influenced by its stability and solubility in biological fluids .
Result of Action
At the molecular level, the action of 1H-Indazole-4-boronic acid results in the inhibition of enzyme activity, leading to a cascade of cellular effects. These effects include the disruption of cell cycle progression, induction of apoptosis, and inhibition of cell proliferation. At the cellular level, these actions can lead to reduced tumor growth and potentially shrinkage of existing tumors .
Vorbereitungsmethoden
The synthesis of 1H-Indazole-4-boronic acid typically involves several steps, including the formation of the indazole ring and the introduction of the boronic acid group. One common method involves the cyclization of ortho-substituted benzylidenehydrazines, followed by borylation reactions. The borylation is often catalyzed by transition metals such as palladium or rhodium, using bis(neopentyl glycolato)diboron as the borylation reagent .
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These conditions include the use of specific solvents, temperatures, and catalysts to facilitate the cyclization and borylation processes efficiently .
Analyse Chemischer Reaktionen
1H-Indazole-4-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Reduction: The compound can undergo reduction reactions to form the corresponding boronate ester or borane derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide .
Vergleich Mit ähnlichen Verbindungen
1H-Indazole-4-boronic acid can be compared with other boronic acid derivatives, such as:
1H-Indazole-5-boronic acid: Similar in structure but with the boronic acid group at a different position, affecting its reactivity and applications.
1H-Pyrazole-4-boronic acid: Contains a pyrazole ring instead of an indazole ring, leading to different chemical and biological properties.
Phenylboronic acid: Lacks the indazole ring, making it less versatile in certain synthetic applications.
The uniqueness of 1H-Indazole-4-boronic acid lies in its combination of the indazole ring and boronic acid group, which provides a unique set of chemical reactivity and biological activity .
Eigenschaften
IUPAC Name |
1H-indazol-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-2-1-3-7-5(6)4-9-10-7/h1-4,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZZJZIZRARGGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=NNC2=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656834 | |
| Record name | 1H-Indazol-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023595-17-6 | |
| Record name | 1H-Indazol-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indazole-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B591395.png)





![6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium Chloride](/img/structure/B591403.png)


